2-Amino-5-(methylthio)pyridine
Overview
Description
“2-Amino-5-(methylthio)pyridine” is a chemical compound with the molecular formula C6H8N2S . It is used in the production of various drugs and has potential applications in antimicrobial, anticorrosion, and molecular sensing .
Synthesis Analysis
The synthesis of “2-Amino-5-(methylthio)pyridine” involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A novel process for its preparation has been patented, which involves reacting 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound .
Molecular Structure Analysis
The molecular weight of “2-Amino-5-(methylthio)pyridine” is 140.21 . Its InChI code is 1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) .
Chemical Reactions Analysis
Pyrimidines, which include “2-Amino-5-(methylthio)pyridine”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Physical And Chemical Properties Analysis
“2-Amino-5-(methylthio)pyridine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Synthesis and Chemical Intermediates
- 2-Amino-5-(methylthio)pyridine is used in the generation of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds, leading to the production of pyrrolidines, pyrrolines, and oxazolidines. This process involves intermediary 5-oxazolidinones, and some synthetic equivalents of parent azomethine ylide are accessible by this route (Tsuge et al., 1987).
Oxyfunctionalization in Chemical Industry
- 2-Amino-5-(methylthio)pyridine derivatives are significant in the chemical industry as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).
Role in Heterocyclic Chemistry
- In heterocyclic chemistry, 2-Amino-5-(methylthio)pyridine-based compounds are used for synthesizing new heterocycles, such as pyrido [4',3':4,5]thieno[2,3-d]pyrimidines, demonstrating its utility in producing complex molecular structures (El-Kashef et al., 2010).
Corrosion Inhibition
- Derivatives of 2-Amino-5-(methylthio)pyridine, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been investigated for their effects as corrosion inhibitors for mild steel in acidic environments. These studies reveal their potential in material protection and preservation (Verma et al., 2015).
Coordination Chemistry and Optical Response
- Research on pyridine-based macrocycles, including those derived from 2-Amino-5-(methylthio)pyridine, explores their coordination chemistry with various metal ions and their potential optical responses, making them relevant in materials science and sensor technology (Blake et al., 2004).
Synthesis of Highly Functionalized Pyridines
- One-pot, solvent-free synthesis methods have been developed for creating highly functionalized pyridine derivatives from 2-Amino-5-(methylthio)pyridine, highlighting its role in efficient and environmentally friendly chemical syntheses (Bayat et al., 2018).
Safety And Hazards
“2-Amino-5-(methylthio)pyridine” is classified as a poison by ingestion, subcutaneous, and skin contact routes . When heated to decomposition, it emits toxic vapors of NOx . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
5-methylsulfanylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYHIQIDQTSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569690 | |
Record name | 5-(Methylsulfanyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(methylthio)pyridine | |
CAS RN |
77618-99-6 | |
Record name | 5-(Methylsulfanyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylsulfanyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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